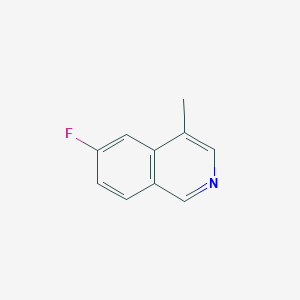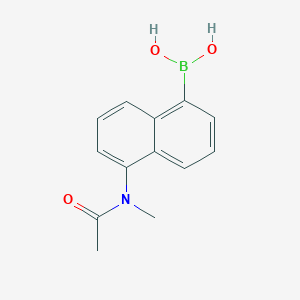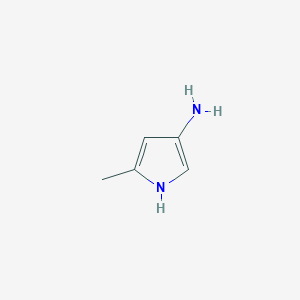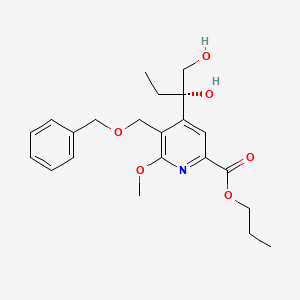
(S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a benzyloxy group, a dihydroxybutan moiety, and a methoxypicolinate core. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate typically involves multi-step organic reactions. The process begins with the preparation of the picolinate core, followed by the introduction of the benzyloxy and dihydroxybutan groups. Common reagents used in these reactions include benzyl alcohol, propyl bromide, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the benzyloxy and dihydroxybutan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features enable it to bind to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate shares similarities with other picolinate derivatives, such as methyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate and ethyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This distinct structure imparts unique chemical properties and reactivity, making it valuable for various applications.
References
Properties
Molecular Formula |
C22H29NO6 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
propyl 4-[(2S)-1,2-dihydroxybutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C22H29NO6/c1-4-11-29-21(25)19-12-18(22(26,5-2)15-24)17(20(23-19)27-3)14-28-13-16-9-7-6-8-10-16/h6-10,12,24,26H,4-5,11,13-15H2,1-3H3/t22-/m1/s1 |
InChI Key |
DTLYVEUWMPUDLW-JOCHJYFZSA-N |
Isomeric SMILES |
CCCOC(=O)C1=NC(=C(C(=C1)[C@@](CC)(CO)O)COCC2=CC=CC=C2)OC |
Canonical SMILES |
CCCOC(=O)C1=NC(=C(C(=C1)C(CC)(CO)O)COCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


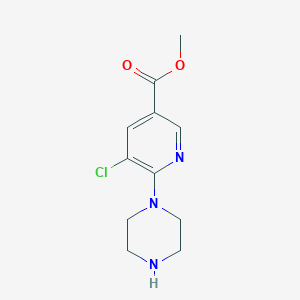

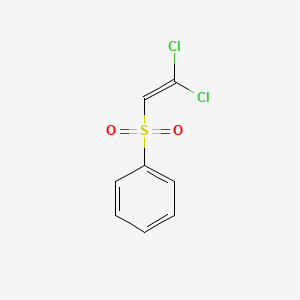
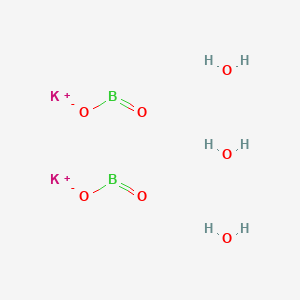
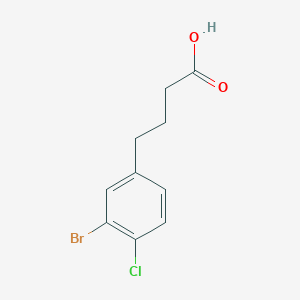
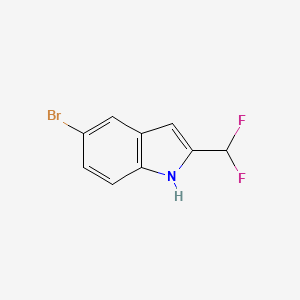
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)


